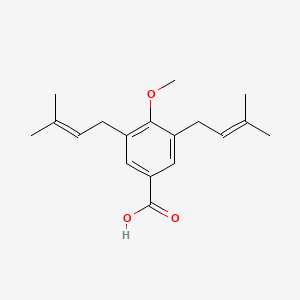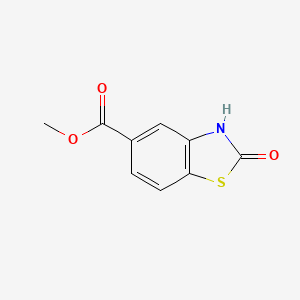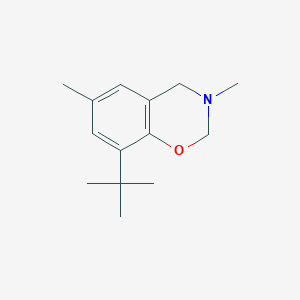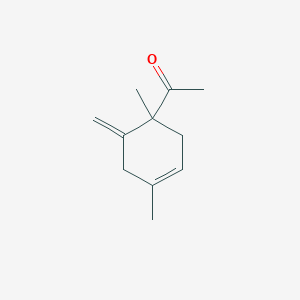![molecular formula C7H14N2O B14364617 N-[2-(Methylamino)cyclohexylidene]hydroxylamine CAS No. 90713-77-2](/img/no-structure.png)
N-[2-(Methylamino)cyclohexylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Methylamino)cyclohexylidene]hydroxylamine is a chemical compound with the molecular formula C₇H₁₄N₂O. It is also known by its synonym, Cyclohexanone, 2-(methylamino)-, oxime, (E)- . This compound is characterized by its unique structure, which includes a cyclohexylidene ring substituted with a methylamino group and a hydroxylamine group. It has a molecular weight of 142.199 g/mol .
准备方法
The synthesis of N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be achieved through various methods. One common synthetic route involves the reaction of cyclohexanone with methylamine and hydroxylamine . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
N-[2-(Methylamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agent used. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield nitrocyclohexane derivatives, while reduction with NaBH₄ may produce cyclohexylamine derivatives .
科学研究应用
N-[2-(Methylamino)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(Methylamino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups.
For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage and inflammation. Alternatively, it may activate receptors that modulate immune responses, enhancing the body’s ability to fight infections or cancer .
相似化合物的比较
N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be compared with other similar compounds, such as:
Cyclohexanone oxime: This compound has a similar cyclohexylidene structure but lacks the methylamino group. It is used as an intermediate in the synthesis of caprolactam, a precursor for nylon production.
Methylamine: While not structurally similar, methylamine is a key starting material in the synthesis of this compound. It is used in various chemical reactions and industrial processes.
Hydroxylamine: This compound shares the hydroxylamine functional group with this compound. .
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological applications.
属性
| 90713-77-2 | |
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC 名称 |
N-[2-(methylamino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-7(6)9-10/h6,8,10H,2-5H2,1H3 |
InChI 键 |
ADBHUUINTXJIAR-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCCCC1=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)

